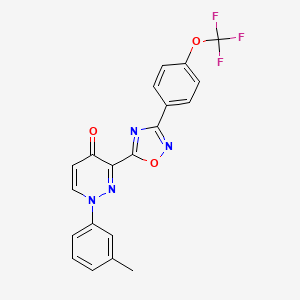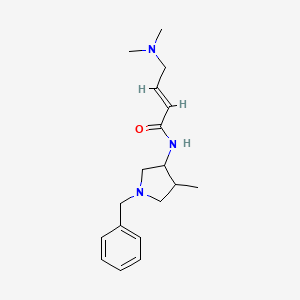
(E)-N-(1-Benzyl-4-methylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-Benzyl-4-methylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. The compound is commonly referred to as DMXB-A, and it belongs to the class of pyrrolidine derivatives.
作用機序
DMXB-A acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The activation of this receptor has been shown to have various effects on the central nervous system, including the release of neurotransmitters such as dopamine and acetylcholine. DMXB-A has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
DMXB-A has been shown to have various biochemical and physiological effects. It can modulate the activity of various neurotransmitters and ion channels in the central nervous system, leading to improved cognitive function and neuroprotection. DMXB-A has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
実験室実験の利点と制限
DMXB-A has several advantages as a research tool. It is a selective agonist of the alpha7 nAChR, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. DMXB-A is also relatively stable and can be easily synthesized in large quantities. However, DMXB-A has some limitations as a research tool. Its effects may vary depending on the animal species and the specific experimental conditions used. DMXB-A also has a relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on DMXB-A. One area of interest is its potential use in the treatment of various neurological disorders. Further studies are needed to determine the optimal dosage and administration route for DMXB-A in these diseases. Another area of interest is the development of novel derivatives of DMXB-A with improved pharmacological properties. These derivatives may have increased potency, selectivity, and stability, which could enhance their therapeutic potential. Finally, more studies are needed to understand the precise mechanisms of action of DMXB-A and its derivatives, which could lead to the development of new drugs for various diseases.
合成法
The synthesis of DMXB-A involves a multistep process that starts with the reaction between 1-benzyl-4-methylpyrrolidin-3-amine and 4-dimethylaminobutanal. This reaction produces the intermediate compound, which is then subjected to a series of chemical transformations to yield the final product, DMXB-A. The synthesis of DMXB-A has been optimized to ensure high yields and purity.
科学的研究の応用
DMXB-A has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. DMXB-A has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
(E)-N-(1-benzyl-4-methylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-12-21(13-16-8-5-4-6-9-16)14-17(15)19-18(22)10-7-11-20(2)3/h4-10,15,17H,11-14H2,1-3H3,(H,19,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZUJRRWLFWTPA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1NC(=O)C=CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC1NC(=O)/C=C/CN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Benzyl-4-methylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

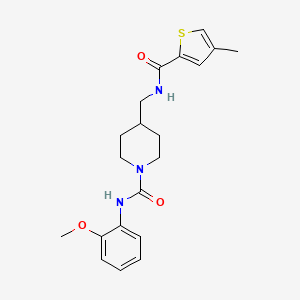
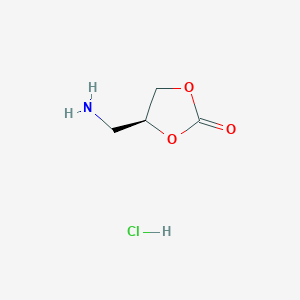
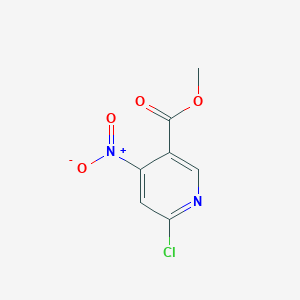
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)
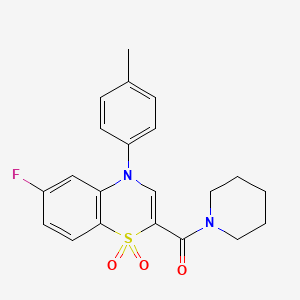

![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
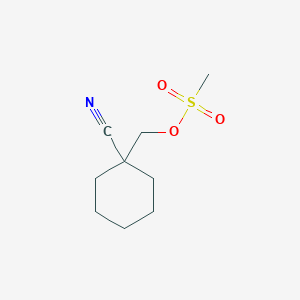
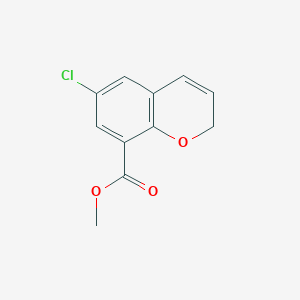
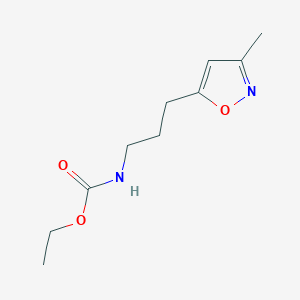
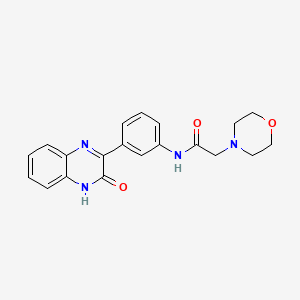
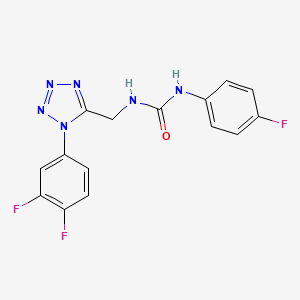
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2888835.png)
